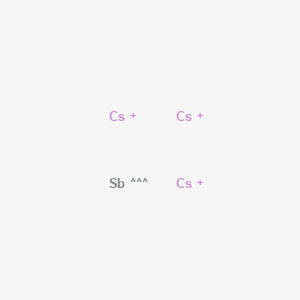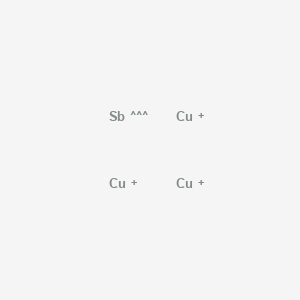
Chromium iron oxide
Übersicht
Beschreibung
Chromium iron oxide is a mixed metal oxide compound that combines the properties of both chromium and iron oxides. It is known for its unique magnetic, catalytic, and electronic properties, making it a valuable material in various scientific and industrial applications. The compound typically exists in the form of spinel structures, where chromium and iron ions occupy specific lattice positions, contributing to its stability and functionality.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Chromium iron oxide can be synthesized through various methods, including co-precipitation, sol-gel processes, and hydrothermal synthesis. One common method involves the co-precipitation of chromium and iron salts in an alkaline medium, followed by calcination at high temperatures to form the desired oxide. The reaction conditions, such as pH, temperature, and concentration of precursors, play a crucial role in determining the properties of the final product.
Industrial Production Methods: In industrial settings, this compound is often produced through high-temperature solid-state reactions. This involves mixing chromium and iron oxides or their precursors, followed by heating at temperatures above 1000°C. The process may also include steps like milling and sintering to achieve the desired particle size and phase purity.
Analyse Chemischer Reaktionen
Types of Reactions: Chromium iron oxide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the oxidation states of chromium and iron, as well as the reaction environment.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reduction reactions can be carried out using reducing agents such as hydrogen gas or carbon monoxide at elevated temperatures.
Substitution: Substitution reactions often involve the exchange of metal ions in the lattice structure, facilitated by high temperatures and the presence of fluxing agents.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of higher oxidation state oxides, while reduction can produce lower oxidation state compounds or even elemental metals.
Wissenschaftliche Forschungsanwendungen
Chromium iron oxide has a wide range of applications in scientific research, including:
Chemistry: It is used as a catalyst in various chemical reactions, including oxidation and reduction processes. Its unique electronic properties make it suitable for use in sensors and electronic devices.
Biology: In biological research, this compound nanoparticles are explored for their potential in drug delivery and magnetic resonance imaging (MRI) due to their biocompatibility and magnetic properties.
Medicine: The compound’s magnetic properties are utilized in hyperthermia treatment for cancer, where nanoparticles are used to generate localized heat to kill cancer cells.
Industry: this compound is employed in the production of pigments, ceramics, and refractory materials. Its catalytic properties are also harnessed in industrial processes such as the synthesis of ammonia and the production of hydrogen.
Wirkmechanismus
The mechanism by which chromium iron oxide exerts its effects is largely dependent on its electronic and magnetic properties. In catalytic applications, the compound facilitates redox reactions by providing active sites for the adsorption and transformation of reactants. The presence of both chromium and iron ions allows for a range of oxidation states, enhancing the compound’s versatility as a catalyst.
In biological applications, the magnetic properties of this compound nanoparticles enable their use in targeted drug delivery and imaging. The nanoparticles can be directed to specific sites within the body using external magnetic fields, allowing for precise treatment and diagnosis.
Vergleich Mit ähnlichen Verbindungen
Chromium iron oxide can be compared with other mixed metal oxides, such as:
Cobalt iron oxide (CoFe2O4): Known for its high magnetic coercivity and stability, making it suitable for magnetic storage applications.
Nickel iron oxide (NiFe2O4): Exhibits excellent catalytic properties and is used in electrochemical applications like batteries and fuel cells.
Manganese iron oxide (MnFe2O4): Valued for its catalytic activity in oxidation reactions and its use in environmental remediation.
This compound stands out due to its unique combination of magnetic and catalytic properties, as well as its stability under various conditions. This makes it a versatile material for a wide range of applications, from industrial catalysis to advanced medical treatments.
Eigenschaften
IUPAC Name |
chromium(3+);iron(3+);oxygen(2-) | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Cr.Fe.3O/q2*+3;3*-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEQBUZNAOJCRSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-2].[O-2].[O-2].[Cr+3].[Fe+3] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CrFeO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.84 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Other Solid | |
| Record name | Chromium iron oxide | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
12068-77-8, 12737-27-8, 68187-09-7 | |
| Record name | Chromium iron oxide (Cr2FeO4) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012068778 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chromium iron oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012737278 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chromium iron oxide | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Chromium iron oxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.524 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Dichromium iron tetraoxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.902 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Iron chromite brown spinel | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.062.772 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![3-[3-(2-Methylpropyl)-1,2,4-oxadiazol-5-yl]propan-1-amine hydrochloride](/img/structure/B3365177.png)
![2-chloro-N-[3-(2,6-dimethylmorpholin-4-yl)propyl]acetamide](/img/structure/B3365178.png)
![1-[3-(aminomethyl)phenyl]-5-methyl-2,3-dihydro-1H-imidazol-2-one](/img/structure/B3365190.png)
